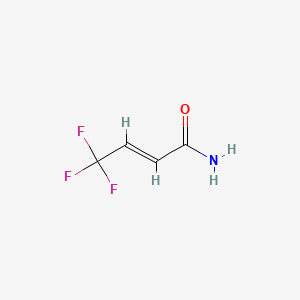

4,4,4-Trifluorocrotonamide

Descripción

Significance of Fluorine Substitution in Molecular Design

The substitution of hydrogen with fluorine, or the introduction of fluoroalkyl groups, is a widely employed strategy in the design of new molecules, especially in the pharmaceutical industry. acs.orgsci-hub.se The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) are key to its utility. sci-hub.se The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. sci-hub.semdpi.com Furthermore, the introduction of fluorine can significantly influence a molecule's lipophilicity, acidity or basicity (pKa), and conformational preferences, all of which are critical parameters in drug design. mdpi.comresearchgate.net These modifications can lead to improved pharmacokinetic properties, enhanced binding affinity to target proteins, and ultimately, more effective therapeutic agents. sci-hub.seresearchgate.net

Overview of Alpha,Beta-Unsaturated Amides in Chemical Transformations

Alpha,beta-unsaturated amides are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. nih.gov This arrangement makes them susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. nih.govwikipedia.org This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. spcmc.ac.in The amide functionality itself offers a site for further chemical modification and can influence the reactivity of the conjugated system. The stereoselective synthesis of α,β-unsaturated amides is an active area of research, with methods developed to control the geometry of the double bond. beilstein-journals.orgekb.eg These compounds are valuable intermediates in the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals. nih.gov

Research Trajectories of 4,4,4-Trifluorocrotonamide as a Key Building Block

This compound has emerged as a particularly useful building block due to the combined features of the trifluoromethyl group and the α,β-unsaturated amide system. researchgate.net The powerful electron-withdrawing nature of the CF3 group enhances the electrophilicity of the β-carbon, making it an excellent Michael acceptor for a variety of nucleophiles. acs.orgsci-hub.se This heightened reactivity allows for the efficient construction of molecules containing a trifluoromethylated stereocenter, a motif of significant interest in medicinal chemistry. researchgate.net

Research has increasingly focused on the asymmetric transformations of this compound to generate chiral molecules with high enantiomeric and diastereomeric purity. Organocatalysis has proven to be a particularly effective strategy, with various chiral catalysts promoting highly stereoselective conjugate additions of thiols and other nucleophiles. acs.orgsci-hub.se These reactions provide access to valuable chiral building blocks that can be further elaborated into more complex structures, including fluorinated heterocycles and amino acids. mdpi.comresearchgate.netnih.gov The development of these synthetic methodologies underscores the growing importance of this compound as a versatile tool for the stereoselective synthesis of fluorinated organic compounds.

Detailed Research Findings

The utility of this compound as a synthetic building block is highlighted in its application in various stereoselective reactions. A notable area of investigation is the organocatalyzed sulfa-Michael addition, which provides a direct route to chiral trifluoromethyl-containing sulfur compounds.

In a study by Wang and coworkers, the asymmetric sulfa-Michael addition of thiols to trans-4,4,4-trifluorocrotonamide was achieved with high yields and excellent enantioselectivities using a multifunctional tertiary amine-thiourea-sulfonamide catalyst. acs.orgsci-hub.se The success of this reaction is attributed to the multiple hydrogen-bonding interactions between the catalyst and the amide, which activates the substrate for nucleophilic attack. sci-hub.se

| Entry | Thiol | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 4-methoxythiophenol | 1 | 95 | 97 |

| 2 | thiophenol | 1 | 92 | 95 |

| 3 | 4-chlorothiophenol | 1 | 96 | 96 |

| 4 | 2-naphthalenethiol | 1 | 93 | 90 |

| 5 | benzyl mercaptan | 2 | 85 | 65 |

| Data sourced from a study on organocatalytic sulfa-Michael additions. sci-hub.se |

The resulting sulfa-Michael adducts are valuable intermediates for the synthesis of more complex molecules, including potent inhibitors of matrix metalloproteinases (MMPs). researchgate.net

Furthermore, this compound has been employed in the synthesis of fluorinated heterocycles. The conjugate addition of a nucleophile to the double bond, followed by an intramolecular cyclization, can lead to the formation of various ring systems. For example, the reaction with suitable nitrogen or sulfur-containing nucleophiles can be envisioned to produce fluorinated piperidines, pyrrolidines, or thiomorpholines, which are important scaffolds in medicinal chemistry.

Another significant application of this compound is in the asymmetric synthesis of fluorinated amino acids. For instance, a short and efficient enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been developed. nih.gov While this specific synthesis does not directly start from this compound, the strategic use of related trifluoromethylated building blocks highlights the demand for such synthons. The development of methods to convert this compound into these valuable amino acids is a logical and promising research direction.

The diastereoselective reactions of this compound are also of great interest. When the nucleophile or the amide itself contains a chiral center, the conjugate addition can proceed with high diastereoselectivity, allowing for the control of multiple stereocenters in a single step. nih.gov This is particularly important in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is crucial.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) |

| trans-4,4,4-Trifluorocrotonamide | 2-Mercaptobenzaldehyde | Cinchona-derived thiourea (B124793) catalyst | Chiral thiochromane derivative | >20:1 |

| Illustrative data based on similar domino reactions. acs.org |

The continued exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and provide access to a wider range of novel fluorinated compounds with potential applications in various fields of science and technology.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)2-1-3(8)9/h1-2H,(H2,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJWVXVMQOGZID-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420767 | |

| Record name | 4,4,4-Trifluorocrotonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-76-1 | |

| Record name | 4,4,4-Trifluorocrotonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590-76-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorocrotonamide

Historical Context and Early Preparative Routes

The synthesis of organofluorine compounds has a rich history, with the first examples emerging in the mid-19th century through nucleophilic substitution reactions. Alexander Borodin's work in 1862 on the replacement of halogen atoms with fluoride was a significant early milestone. The development of methods for creating carbon-fluorine bonds, such as the Balz-Schiemann and Halex reactions, further propelled the field.

Historically, the preparation of α,β-unsaturated amides, particularly those containing trifluoromethyl groups, was not straightforward. Early synthetic approaches to fluorinated molecules often involved harsh reagents and lacked the selectivity of modern methods. The introduction of the trifluoromethyl group, a key feature of 4,4,4-Trifluorocrotonamide, has been a focus of synthetic chemists due to its profound impact on the biological and chemical properties of molecules. Early methods for synthesizing trifluoromethylated compounds often relied on the Swarts reaction, which involves the exchange of chlorine or bromine atoms for fluorine using antimony fluorides.

While specific historical routes to this compound are not well-documented in early literature, the foundational techniques of organofluorine chemistry and amide synthesis provided the basis for its eventual preparation. The development of more sophisticated fluorinating agents and catalytic methods in the 20th century paved the way for the synthesis of complex fluorinated molecules like this compound.

Contemporary Synthetic Strategies for this compound

Modern organic synthesis offers several plausible pathways for the preparation of this compound, primarily starting from precursors such as ethyl 4,4,4-trifluorocrotonate or 4,4,4-trifluorocrotonaldehyde.

A common contemporary strategy involves the conversion of an ester to an amide. Ethyl 4,4,4-trifluorocrotonate can be directly converted to this compound by reaction with ammonia. This aminolysis of esters is a well-established method for amide bond formation.

Another viable route begins with the corresponding aldehyde. 4,4,4-Trifluorocrotonaldehyde can be oxidized to 4,4,4-trifluorocrotonic acid, which is then converted to the amide. The oxidation of the aldehyde can be achieved using various oxidizing agents. The resulting carboxylic acid can be activated, for example, by conversion to its acyl chloride, followed by reaction with ammonia to yield the desired amide. Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents.

Reaction of Amides with Chlorocarbonyl Sulfenyl Chloride for Derivatives

The reaction of amides with chlorocarbonyl sulfenyl chloride is a known method for the synthesis of heterocyclic derivatives. researchgate.net While this reaction is not a direct route to this compound itself, it represents a potential pathway for the synthesis of its derivatives. The reaction of an α,β-unsaturated amide with chlorocarbonyl sulfenyl chloride can lead to the formation of 5-substituted-1,3,4-oxathiazol-2-ones. researchgate.net In the case of this compound, this reaction would be expected to yield a 1,3,4-oxathiazol-2-one derivative with a trifluoromethyl-substituted vinyl group. This heterocyclic derivative could have applications in medicinal chemistry and materials science. Under certain conditions, particularly in the presence of a base like pyridine, the reaction of amides with chlorocarbonyl sulfenyl chloride can also lead to dehydration, forming the corresponding nitrile.

Alternative Pathways to Trifluoromethylated Crotonamides

Alternative strategies for the synthesis of trifluoromethylated crotonamides often involve the use of fluorinated building blocks. For instance, the reaction of trifluoroacetic anhydride with enamines can lead to trifluoroacetylated products. While not a direct synthesis of this compound, this method highlights the utility of trifluoroacetic anhydride in introducing the trifluoromethyl group.

Another approach involves the Michael addition of nucleophiles to β-trifluoromethylated α,β-unsaturated systems. The development of enantioselective methods for these additions allows for the synthesis of chiral trifluoromethylated compounds. Furthermore, the synthesis of β-fluoro-α,β-unsaturated amides has been achieved through the fragmentation of morpholine 3,3,3-trifluoropropanamide using Grignard reagents, showcasing innovative ways to construct fluorinated amide structures. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include improving atom economy, minimizing waste, and utilizing safer solvents.

Atom Economy and Waste Minimization in Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. chembam.comwikipedia.org In the context of this compound synthesis, pathways with higher atom economy are preferred. For example, the direct amidation of ethyl 4,4,4-trifluorocrotonate with ammonia has a good atom economy, with ethanol being the only major byproduct.

In contrast, multi-step syntheses that involve protection/deprotection steps or the use of stoichiometric activating agents tend to have lower atom economy and generate more waste. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is another useful metric for assessing the environmental impact of a synthesis. wikipedia.orglibretexts.org Minimizing the E-Factor is a key goal in green chemistry.

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | A measure of the proportion of reactant atoms that are incorporated into the final product. | Favors direct amidation routes over multi-step syntheses with protecting groups or stoichiometric reagents. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-Factor indicates a more environmentally friendly process with less waste. |

Implementation of Safer Solvents and Auxiliaries

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional solvents such as dichloromethane and dimethylformamide (DMF) are effective but pose significant health and environmental risks. Research into greener alternatives has identified several bio-based solvents that can be used in amide synthesis. semanticscholar.orgrsc.orgbohrium.comresearchgate.netmanchester.ac.uk

For the synthesis of this compound, exploring the use of solvents like Cyrene™, 2-methyltetrahydrofuran (2-MeTHF), or p-cymene could offer safer and more sustainable alternatives to conventional solvents. semanticscholar.orgbohrium.comresearchgate.net The use of catalytic methods, such as those employing biocatalysts or metal catalysts, can also reduce the need for stoichiometric reagents and lead to cleaner reaction profiles.

| Solvent | Classification | Green Chemistry Considerations |

| Dichloromethane | Halogenated | Volatile, suspected carcinogen, environmentally persistent. |

| Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity concerns, high boiling point makes removal difficult. |

| Cyrene™ | Bio-based | Biodegradable, derived from renewable resources, lower toxicity profile. semanticscholar.org |

| 2-Methyltetrahydrofuran | Bio-based | Derived from renewable feedstocks, lower toxicity than THF. bohrium.com |

| p-Cymene | Bio-based | Derived from terpenes, biodegradable, higher boiling point allows for higher reaction temperatures. bohrium.comresearchgate.net |

Design for Energy Efficiency in Synthetic Protocols

Traditional synthetic methods often require significant energy input, typically in the form of prolonged heating or cooling. Modern approaches, however, aim to minimize energy consumption by employing alternative energy sources or catalytic systems that operate under milder conditions. For the synthesis of α,β-unsaturated trifluoromethyl amides, including this compound, several energy-efficient strategies can be envisioned.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed at ambient temperatures. This methodology reduces the energy demand typically associated with thermal heating. For instance, the trifluoromethylation of enamides can be achieved electrochemically in a microflow cell using Langlois reagent, without the need for external oxidants or additives, showcasing a sustainable and energy-efficient approach. While a direct photocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of photocatalytic trifluoromethylation of similar unsaturated systems suggest its feasibility.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture. This often leads to drastically reduced reaction times and improved yields, thereby contributing to energy efficiency. While specific microwave-assisted synthesis of this compound has not been reported, the successful application of microwave technology in the synthesis of various amides and fluorinated compounds suggests its potential applicability. For example, the Knoevenagel condensation, a key step in the formation of α,β-unsaturated systems, can be efficiently carried out using microwave irradiation in greener solvents.

Electrochemical Synthesis: Electrochemical methods provide a direct way to use electrical energy for chemical transformations, often avoiding the need for stoichiometric reagents and operating at room temperature. The electrochemical trifluoromethylation of enamides in a microflow cell is a prime example of an energy-efficient process that could be adapted for the synthesis of this compound. acs.org This technique offers precise control over reaction conditions and minimizes waste generation.

A hypothetical energy-efficient synthesis of this compound could involve the Horner-Wadsworth-Emmons reaction. This reaction is a well-established method for the stereoselective synthesis of alkenes and has been successfully applied to the synthesis of fluorinated α,β-unsaturated esters. By using a suitable phosphonate reagent and an appropriate trifluoroacetyl-derived starting material, this reaction could potentially be adapted for the synthesis of this compound under mild, energy-efficient conditions.

Table 1: Comparison of Energy-Efficient Synthetic Methodologies

| Methodology | Energy Source | Typical Reaction Conditions | Advantages |

| Photocatalysis | Visible Light | Ambient temperature | Mild conditions, high selectivity, reduced energy consumption |

| Microwave-Assisted Synthesis | Microwaves | Elevated temperature and pressure (rapid heating) | Reduced reaction times, improved yields, enhanced reaction rates |

| Electrochemical Synthesis | Electricity | Ambient temperature | High efficiency, use of electrons as a clean reagent, mild conditions |

Utilization of Renewable Feedstocks

The transition from fossil fuel-based feedstocks to renewable bio-based resources is a cornerstone of green chemistry. For the synthesis of this compound, several strategies involving renewable feedstocks can be conceptualized.

Carbohydrate-Based Synthesis: Carbohydrates, abundant and readily available from biomass, represent a versatile platform for the synthesis of complex molecules. Research has demonstrated the synthesis of fluorine-containing amides derived from sugars. This approach typically involves the chemical modification of the carbohydrate backbone to introduce the desired functional groups. While a direct pathway from carbohydrates to this compound is not established, the principle of using these bio-derived building blocks is a promising avenue for sustainable synthesis.

Furfural-Derived Pathways: Furfural, a key platform chemical produced from lignocellulosic biomass, can serve as a starting material for a variety of chemicals. Its furan ring can be manipulated through various chemical transformations to generate linear carbon chains suitable for further functionalization. A hypothetical route could involve the ring-opening of a furfural-derived intermediate, followed by chain elongation and introduction of the trifluoromethyl and amide functionalities.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Biocatalytic methods can be employed to produce key intermediates from renewable resources under mild conditions. For example, enzymes could potentially be used to generate precursors to this compound from bio-based starting materials, reducing the reliance on traditional, often harsh, chemical methods.

While the direct synthesis of this compound from renewable feedstocks is an area that requires further research and development, the foundational principles and examples from related fluorinated compounds provide a strong basis for future innovation in this field.

Reactivity Profiles and Mechanistic Studies of 4,4,4 Trifluorocrotonamide

Michael Addition Reactions of 4,4,4-Trifluorocrotonamide

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In this compound, the potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Asymmetric Sulfa-Michael Additions

The asymmetric sulfa-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful method for the synthesis of chiral organosulfur compounds, which are prevalent in many biologically active molecules and pharmaceuticals. While specific studies on this compound are limited, extensive research on the closely related 4,4,4-trifluorocrotonates provides significant insights into the expected reactivity and stereochemical outcomes. The principles governing the sulfa-Michael addition to these esters are directly applicable to the amide analogue due to the similar electronic activation of the double bond.

Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these reactions. Bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, have proven to be highly successful. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been employed to promote the asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates, affording the corresponding thioethers in high yields and with excellent enantioselectivities. nih.gov

Substrate Scope and Limitations in Thiol Conjugate Additions

Based on studies with analogous 4,4,4-trifluorocrotonates, the sulfa-Michael addition to this compound is expected to tolerate a broad range of thiols. Both aromatic and aliphatic thiols are likely to be suitable nucleophiles. Aromatic thiols with either electron-donating or electron-withdrawing substituents at various positions on the aromatic ring are anticipated to react efficiently. Similarly, a variety of aliphatic thiols, including linear, branched, and cyclic variants, should readily participate in the conjugate addition.

However, certain limitations may arise. Sterically hindered thiols might exhibit lower reactivity due to impeded approach to the electrophilic β-carbon. Furthermore, the nature of the amide group in this compound itself could influence the reaction rate and selectivity compared to its ester counterparts. The specific substituents on the amide nitrogen may introduce steric or electronic effects that modulate the reactivity of the Michael acceptor.

Diastereoselective and Enantioselective Outcomes

The asymmetric sulfa-Michael addition to this compound is predicted to yield products with high levels of stereocontrol, mirroring the results observed with 4,4,4-trifluorocrotonates. The use of chiral organocatalysts is crucial for achieving high enantioselectivity. For instance, bifunctional thiourea catalysts derived from cinchona alkaloids have been shown to induce excellent enantioselectivity in the addition of thiols to ethyl 4,4,4-trifluorocrotonate, with enantiomeric excesses often exceeding 90%. nih.gov

The diastereoselectivity of the reaction would become relevant if the thiol or the amide moiety contains a pre-existing stereocenter. In such cases, the chiral catalyst would be expected to control the formation of the new stereocenter relative to the existing one, leading to a predominance of one diastereomer. The diastereomeric ratio would depend on the interplay between the catalyst's stereochemical preference and the inherent facial bias of the chiral substrate.

Below is a table summarizing typical enantioselective outcomes for the sulfa-Michael addition to a representative 4,4,4-trifluorocrotonate, which can be considered indicative of the potential outcomes for this compound.

| Thiol Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |

| 4-methoxythiophenol | Cinchona-thiourea | Toluene | 95 | 94 |

| Thiophenol | Cinchona-thiourea | Toluene | 92 | 91 |

| 4-chlorothiophenol | Cinchona-thiourea | Toluene | 96 | 92 |

| Benzyl mercaptan | Cinchona-thiourea | Toluene | 85 | 88 |

Influence of Chiral Auxiliaries on Stereocontrol

Chiral auxiliaries offer an alternative and powerful strategy for controlling the stereochemical outcome of the sulfa-Michael addition. In this approach, a chiral moiety is temporarily attached to the this compound, typically at the amide nitrogen. This chiral auxiliary directs the incoming nucleophile to one face of the molecule, leading to a diastereoselective addition. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

While specific examples employing this compound are not prevalent in the literature, the use of chiral auxiliaries such as Evans oxazolidinones or Oppolzer's sultams with other α,β-unsaturated amides has been well-established to provide high levels of diastereoselectivity in conjugate additions. nih.gov The stereochemical outcome is generally dictated by the steric hindrance imposed by the auxiliary, which blocks one face of the double bond, forcing the nucleophile to attack from the less hindered face. The choice of the chiral auxiliary and the reaction conditions, including the Lewis acid used to activate the Michael acceptor, can significantly influence the degree of stereocontrol.

Other Nucleophilic Conjugate Additions

Beyond sulfur-based nucleophiles, the activated double bond of this compound is susceptible to attack by a variety of other nucleophiles, including those based on carbon.

Carbon-Based Nucleophiles

The conjugate addition of carbon-based nucleophiles, often referred to as the Michael reaction, is a fundamental method for carbon-carbon bond formation. A wide array of carbon nucleophiles, including enolates, enamines, and organometallic reagents, are expected to add to this compound. The strong electron-withdrawing effect of the trifluoromethyl group makes the amide an excellent Michael acceptor.

Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are particularly effective nucleophiles for this transformation. These reactions are typically catalyzed by a base, which generates the nucleophilic enolate. The resulting adducts are highly functionalized and can be further elaborated into more complex molecular architectures.

While specific studies detailing the Michael addition of carbon nucleophiles to this compound are scarce, the general reactivity of trifluoromethyl-activated alkenes suggests that these reactions should proceed readily. The development of asymmetric variants of these additions, using either chiral catalysts or chiral auxiliaries, would provide access to a diverse range of enantiomerically enriched fluorinated compounds.

Nitrogen-Based Nucleophiles

The electron-deficient β-carbon of this compound is susceptible to conjugate addition by nitrogen-based nucleophiles, a reaction commonly known as an aza-Michael addition. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino acid derivatives. The general reactivity trend shows that both primary and secondary amines can act as effective nucleophiles in this transformation.

The reaction of this compound with various amines typically proceeds under mild conditions, often without the need for a catalyst. However, in some cases, a mild base or a Lewis acid catalyst can be employed to enhance the reaction rate and yield. The nucleophilic attack of the amine occurs at the β-position of the α,β-unsaturated amide, leading to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final β-amino amide product.

| Amine Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Aniline | None | Methanol | 25 | 85 |

| Benzylamine | None | Ethanol | 25 | 92 |

| Piperidine | None | Dichloromethane | 0-25 | 95 |

| Morpholine | Triethylamine | Tetrahydrofuran | 25 | 88 |

Table 1: Aza-Michael Addition of Amines to this compound

Oxygen-Based Nucleophiles

Similar to nitrogen nucleophiles, oxygen-based nucleophiles can also undergo conjugate addition to this compound in an oxa-Michael reaction. This reaction is valuable for the synthesis of β-alkoxy and β-hydroxy amides. While the reaction with alcohols can be sluggish and may require a catalyst, the addition of water can occur under acidic or basic conditions.

The use of a base, such as sodium methoxide, facilitates the deprotonation of the alcohol, increasing its nucleophilicity and promoting the addition to the electron-deficient double bond. The reaction with water to form a β-hydroxy amide is typically an equilibrium process and may require specific conditions to drive it to completion.

| Oxygen Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) |

| Methanol | Sodium Methoxide | Methanol | 25 | 78 |

| Ethanol | Potassium Carbonate | Ethanol | 50 | 75 |

| Water | Dilute HCl | Water/THF | 60 | 65 |

| Phenol | Sodium Hydroxide | Dioxane | 80 | 72 |

Table 2: Oxa-Michael Addition of Oxygen Nucleophiles to this compound

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to the synthesis of six-membered rings containing a trifluoromethyl group. The stereochemistry of the Diels-Alder reaction is highly controlled, typically favoring the endo product due to secondary orbital interactions.

The reaction generally proceeds under thermal conditions, and the reactivity of the diene plays a crucial role in the reaction outcome. Electron-rich dienes react more readily with the electron-poor dienophile, this compound.

| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | Toluene | 80 | 12 | 90 | 95:5 |

| 1,3-Butadiene | Benzene | 100 (sealed tube) | 24 | 75 | - |

| Isoprene | Xylene | 120 | 18 | 82 | 80:20 |

| Anthracene | o-Dichlorobenzene | 150 | 48 | 68 | - |

Table 3: Diels-Alder Reactions of this compound

Derivatization Reactions for Functional Group Transformation

Amide Functional Group Modifications

The amide functional group in this compound can undergo various transformations. One of the fundamental reactions is hydrolysis, which can be achieved under either acidic or basic conditions to yield 4,4,4-trifluorocrotonic acid. masterorganicchemistry.com This transformation is often a key step in the synthesis of other derivatives.

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. masterorganicchemistry.com Basic hydrolysis is usually carried out using a strong base such as sodium hydroxide, followed by acidification to obtain the carboxylic acid.

Another important modification is the reduction of the amide to an amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This reaction converts the amide into a primary amine, 4,4,4-trifluorobut-2-en-1-amine.

| Reaction | Reagents | Solvent | Temperature (°C) | Product |

| Acid Hydrolysis | 6M HCl | Water | 100 | 4,4,4-Trifluorocrotonic acid |

| Base Hydrolysis | 2M NaOH, then H₃O⁺ | Water/Ethanol | 80 | 4,4,4-Trifluorocrotonic acid |

| Reduction | LiAlH₄ | THF | 0 to 65 | 4,4,4-Trifluorobut-2-en-1-amine |

Table 4: Modifications of the Amide Functional Group in this compound

Carbon-Carbon Double Bond Transformations

The carbon-carbon double bond in this compound is amenable to several transformations, including reduction and epoxidation. Catalytic hydrogenation is a common method for the reduction of the double bond, leading to the formation of 4,4,4-trifluorobutanamide. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Epoxidation of the double bond can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction introduces an epoxide ring, a versatile functional group for further synthetic manipulations. The electron-withdrawing trifluoromethyl group can influence the reactivity of the double bond towards epoxidation.

| Reaction | Reagents | Solvent | Temperature (°C) | Product |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 25 | 4,4,4-Trifluorobutanamide |

| Epoxidation | m-CPBA | Dichloromethane | 0-25 | 4,4,4-Trifluoro-2,3-epoxybutanamide |

Table 5: Transformations of the Carbon-Carbon Double Bond in this compound

Detailed Mechanistic Elucidation

The reactivity of this compound is largely dictated by the electronic effects of the trifluoromethyl group and the amide functionality. The strong inductive effect of the CF₃ group makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack.

In the aza- and oxa-Michael additions , the reaction proceeds through a conjugate addition mechanism. The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, usually by the solvent or a proton source added during workup, to give the final product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate enolate.

The Diels-Alder reaction follows a concerted pericyclic mechanism. The Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). The electron-withdrawing CF₃ group lowers the energy of the LUMO of the dienophile, facilitating the reaction with electron-rich dienes. The stereochemical outcome, favoring the endo product, is explained by favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl group of the amide in the transition state.

Amide hydrolysis under acidic conditions involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (or an amine) lead to the formation of the carboxylic acid. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, and the resulting tetrahedral intermediate expels the amide anion, which is then protonated.

The reduction of the carbon-carbon double bond via catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated amide onto the surface of the metal catalyst. The stepwise addition of hydrogen atoms across the double bond then occurs on the catalyst surface.

Epoxidation with a peroxy acid proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism. The peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid as a byproduct. The stereochemistry of the starting alkene is retained in the epoxide product.

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the potential energy surfaces of chemical reactions, providing insights into transition states and reaction mechanisms that are often difficult to probe experimentally. While detailed computational studies specifically targeting this compound are not extensively available in the current literature, theoretical investigations of the sulfa-Michael addition to structurally related 4,4,4-trifluorocrotonates offer a strong basis for understanding the reaction pathways of the amide analogue.

These studies suggest that the conjugate addition of thiols to the trifluoromethylated α,β-unsaturated system proceeds through a well-defined transition state. The trifluoromethyl group plays a crucial role in lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it more susceptible to nucleophilic attack.

A plausible reaction pathway, inferred from studies on related esters, involves the formation of a transition state where the thiol nucleophile adds to the β-carbon of the crotonamide (B15916). The reaction can be catalyzed by a bifunctional organocatalyst, which activates both the nucleophile and the electrophile. The catalyst's basic moiety deprotonates the thiol, increasing its nucleophilicity, while the acidic moiety protonates the carbonyl oxygen of the crotonamide, enhancing its electrophilicity.

The stereochemical outcome of such reactions is often rationalized by examining the relative energies of competing transition state structures. For instance, in organocatalyzed asymmetric sulfa-Michael additions, the catalyst and substrates can form diastereomeric transition states, with the observed enantioselectivity being determined by the energy difference between these states.

Table 1: Representative Calculated Energy Barriers for Related Sulfa-Michael Additions

| Michael Acceptor | Nucleophile | Catalyst | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Ethyl 4,4,4-trifluorocrotonate | Thiophenol | Bifunctional Thiourea | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 12.5 |

| tert-Butyl 4,4,4-trifluorocrotonate | Benzyl mercaptan | Cinchona Alkaloid | DFT (M06-2X/6-311+G**) | Enantioselectivity Determining Transition State Energy Difference | 2.1 |

Note: The data in this table is illustrative and based on computational studies of analogous 4,4,4-trifluorocrotonates. Specific values for this compound may vary.

Spectroscopic and Isotopic Labeling Investigations for Intermediate Characterization

Spectroscopic techniques are pivotal in the direct observation and characterization of transient intermediates in a reaction sequence, providing critical evidence for proposed mechanisms. While specific studies detailing the spectroscopic characterization of reaction intermediates for this compound are scarce, general principles and techniques can be applied to understand its reactivity.

In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time. mt.comnih.govyoutube.com For the sulfa-Michael addition to this compound, in situ FTIR could potentially be used to track the disappearance of the C=C stretching vibration of the starting material and the appearance of new bands corresponding to the C-S bond and the saturated amide product.

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be instrumental in characterizing the final adducts. Furthermore, advanced NMR techniques could potentially be employed to detect and characterize short-lived intermediates, such as the enolate formed after the initial nucleophilic attack.

Isotopic labeling studies offer a powerful method to trace the path of atoms throughout a reaction, providing definitive mechanistic insights. chem-station.comacs.orgnih.gov For instance, in the conjugate addition of a thiol to this compound, replacing the thiol proton with deuterium (D) could help elucidate the proton transfer steps. By analyzing the position of the deuterium in the final product or by observing kinetic isotope effects, one can distinguish between different mechanistic possibilities, such as a concerted proton transfer versus a stepwise mechanism involving a distinct protonation step. chem-station.com

Kinetic and Thermodynamic Analyses of Reaction Systems

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, equilibria, and the energetic changes that occur during a chemical transformation. Such data is essential for a complete understanding of a reaction's mechanism and for optimizing reaction conditions.

Currently, there is a lack of specific kinetic and thermodynamic data in the literature for reactions involving this compound. However, general principles of physical organic chemistry allow for predictions about its reactivity. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the rate of nucleophilic addition compared to its non-fluorinated counterpart.

Kinetic studies would typically involve monitoring the concentration of reactants and products over time, often using spectroscopic methods. From this data, rate laws and rate constants can be determined. For example, the rate of the sulfa-Michael addition to this compound could be measured under various concentrations of the substrate, nucleophile, and any catalyst to determine the reaction order with respect to each component.

The Gibbs free energy of activation (ΔG‡), which is related to the reaction rate, could be determined from temperature-dependent kinetic studies (Arrhenius and Eyring plots). While specific experimental values are not available, it is anticipated that the activation energy for nucleophilic addition to this compound would be lower than that for unsubstituted crotonamide.

Table 2: Expected Thermodynamic and Kinetic Parameters for the Sulfa-Michael Addition to this compound

| Parameter | Expected Value/Trend | Significance |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | Formation of stable bonds drives the reaction forward. |

| Entropy of Reaction (ΔS) | Negative | Two reactant molecules combine to form one product molecule, leading to a decrease in disorder. |

| Gibbs Free Energy of Reaction (ΔG) | Negative | The reaction is expected to be spontaneous under standard conditions. |

| Activation Energy (Ea) | Lower than non-fluorinated analogue | The trifluoromethyl group enhances the electrophilicity of the double bond, lowering the kinetic barrier. |

Note: This table represents expected trends based on the chemical nature of this compound and general principles of Michael additions. Experimental verification is required.

Catalysis in 4,4,4 Trifluorocrotonamide Chemistry

Organocatalysis in Asymmetric Transformations of 4,4,4-Trifluorocrotonamide

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of this compound, organocatalysis has been successfully applied to asymmetric transformations, particularly in sulfa-Michael additions.

The development of efficient organocatalysts is crucial for achieving high stereoselectivity in asymmetric reactions. For the transformations of this compound, bifunctional organocatalysts, particularly those based on a thiourea (B124793) scaffold, have shown significant promise. These catalysts possess both a hydrogen-bond donor moiety (the thiourea group) and a Lewis basic site (typically a tertiary amine), allowing for the simultaneous activation of both the electrophile and the nucleophile. sustech.edu.cn

The design of these catalysts often involves the use of a chiral backbone, such as cinchona alkaloids or diamines, to create a well-defined chiral environment around the active sites. The synergistic action of the acidic thiourea and the basic amine group is key to their catalytic efficacy. The thiourea moiety activates the electrophilic this compound by forming hydrogen bonds with the amide carbonyl group, thus lowering its LUMO energy. Simultaneously, the basic amine group deprotonates the nucleophile, increasing its reactivity. sustech.edu.cn

The synthesis of these bifunctional organocatalysts typically involves the reaction of a chiral amine with an isothiocyanate to form the thiourea linkage. The modular nature of this synthesis allows for the fine-tuning of the catalyst's steric and electronic properties by varying the chiral scaffold and the substituents on the thiourea moiety. This tunability is essential for optimizing the catalyst's performance for a specific reaction. rsc.org

Table 1: Examples of Bifunctional Organocatalysts Used in Asymmetric Transformations

| Catalyst Type | Chiral Scaffold | Functional Groups |

| Thiourea-Amine | Cinchona Alkaloid | Thiourea, Tertiary Amine |

| Squaramide-Amine | Diamine | Squaramide, Tertiary Amine |

This table is illustrative and provides a general overview of catalyst types.

Hydrogen bonding and other non-covalent interactions play a pivotal role in the stereochemical outcome of organocatalyzed reactions involving this compound. The thiourea group of the bifunctional catalyst forms two hydrogen bonds with the carbonyl oxygen of the amide, rigidly orienting the substrate in the chiral pocket of the catalyst. This dual hydrogen-bonding interaction is crucial for effective electrophilic activation and for discriminating between the two prochiral faces of the Michael acceptor. mdpi.com

The precise geometry of the transition state is further stabilized by other non-covalent interactions, such as π-π stacking and van der Waals forces, between the substrate, the nucleophile, and the catalyst. The trifluoromethyl group of this compound can also participate in non-covalent interactions, further influencing the stability and geometry of the transition state assembly. nih.gov Computational studies on similar systems have highlighted the importance of a network of these weak interactions in achieving high levels of stereocontrol. acs.org The cooperative effect of these multiple, weak interactions is what allows for the high degree of organization in the transition state, leading to excellent enantioselectivity. nih.gov

A notable application of organocatalysis with this compound is the enantioselective sulfa-Michael addition of thiols. This reaction provides access to chiral β-trifluoromethyl-β-thio-substituted amides, which are valuable building blocks in medicinal chemistry.

In a key study, a bifunctional amine-thiourea catalyst derived from a cinchona alkaloid was employed to catalyze the addition of p-methoxythiophenol to this compound. The reaction proceeded with high yield and enantioselectivity, demonstrating the effectiveness of the bifunctional activation strategy. The catalyst was able to control the stereochemistry of the newly formed stereocenter, leading to the preferential formation of one enantiomer.

While the use of chiral auxiliaries on the this compound has been explored, the development of catalytic enantioselective systems offers a more atom-economical and versatile approach. sustech.edu.cn The success of these organocatalytic systems opens up possibilities for other enantioselective transformations of this compound, such as Michael additions of other nucleophiles (e.g., malonates, nitroalkanes) and Friedel-Crafts alkylations.

Table 2: Enantioselective Sulfa-Michael Addition to this compound

| Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (%) |

| p-Methoxythiophenol | Cinchonidine-derived thiourea | High | High |

Data is based on qualitative descriptions from the available literature.

Transition Metal Catalysis (Potential applications, if any)

While direct examples of transition metal-catalyzed reactions specifically with this compound are not extensively reported in the literature, the reactivity of α,β-unsaturated amides and trifluoromethylated compounds suggests several potential applications. Transition metals are well-known to catalyze a wide range of transformations, and their application to this compound could provide access to a diverse array of novel trifluoromethylated structures. nih.gov

Potential applications could include:

Hydrogenation: Transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, could be used for the asymmetric hydrogenation of the carbon-carbon double bond in this compound to produce chiral β-trifluoromethyl-propanamides.

Heck Reaction: Palladium-catalyzed coupling of this compound with aryl or vinyl halides could lead to the formation of more complex unsaturated amides.

Hydroformylation: Rhodium or cobalt catalysts could potentially catalyze the addition of a formyl group and hydrogen across the double bond, yielding functionalized amides.

Metathesis: Ruthenium-based catalysts could be employed in cross-metathesis reactions with other olefins to generate novel unsaturated trifluoromethylated amides.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the double bond, which may require the development of specialized catalyst systems. sustech.edu.cn

Biocatalysis and Enzymatic Transformations (Potential applications, if any)

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Although specific enzymatic transformations of this compound have not been widely documented, the structural motifs present in the molecule suggest potential applications for certain classes of enzymes.

Potential enzymatic transformations include:

Ene-reductases: These enzymes are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. An ene-reductase could potentially reduce the double bond of this compound with high stereoselectivity.

Amidase/Lipase: While the amide bond is generally stable, certain amidases or lipases under specific conditions might catalyze the hydrolysis of the amide bond or its conversion to an ester.

Hydratases: These enzymes catalyze the addition of water across a double bond. A hydratase could potentially convert this compound to a β-hydroxy-γ-trifluoromethyl amide.

The presence of the trifluoromethyl group may pose a challenge for some enzymes, as it is not a common substituent in natural substrates. However, the field of enzyme engineering offers powerful tools to tailor the substrate specificity and reactivity of enzymes for non-natural substrates like this compound. rochester.edu

Computational Catalysis Studies Relevant to this compound

Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This is particularly valuable for understanding the role of the bifunctional organocatalysts in the sulfa-Michael addition to this compound.

Analyze Non-Covalent Interactions: The strength and geometry of hydrogen bonds and other non-covalent interactions that govern the stereoselectivity of a reaction can be quantified through computational methods. This would provide detailed insights into how the catalyst controls the facial selectivity of the attack on the double bond of this compound.

Predict Catalyst Performance: Computational screening of virtual catalyst libraries can help in the rational design of new and more efficient catalysts for transformations of this compound, accelerating the discovery process.

By providing a molecular-level understanding of the catalytic cycle, computational studies can guide experimental efforts to develop more effective and selective catalytic systems for this important trifluoromethylated building block.

Advanced Synthetic Applications of 4,4,4 Trifluorocrotonamide

4,4,4-Trifluorocrotonamide as a Core Synthetic Intermediate

This compound serves as a versatile and valuable precursor in organic synthesis, primarily owing to its unique structural features: a reactive α,β-unsaturated system, a primary amide functional group, and a trifluoromethyl moiety. This combination allows for its participation in a wide array of chemical transformations, making it a key starting material for constructing more complex fluorinated molecules.

The strategic incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal and agricultural chemistry. This compound is an effective starting point for creating a variety of trifluoromethylated building blocks. nih.govnih.gov Its electron-deficient double bond, activated by the strongly electron-withdrawing CF3 group, makes it an excellent Michael acceptor. This reactivity allows for the conjugate addition of various nucleophiles, leading to the formation of diverse β-substituted butanamides, which are valuable chiral or achiral intermediates.

Furthermore, the amide functionality can be transformed into other functional groups. For instance, reduction of the amide can yield the corresponding amine, while hydrolysis provides the carboxylic acid. The double bond can also undergo various addition reactions. These transformations convert the simple crotonamide (B15916) structure into a range of functionalized, trifluoromethyl-containing synthons that are not readily accessible through other means. These building blocks, such as trifluoromethylated amines, acids, and pyrazoles, are crucial for the development of new pharmaceuticals and agrochemicals. nih.govenamine.net

Table 1: Examples of Trifluoromethylated Building Blocks from this compound

Reactant/Reaction Type Product Class Significance of Building Block Michael Addition (e.g., with thiols, amines) β-Substituted-4,4,4-trifluorobutanamides Precursors to chiral trifluoromethylated amino acids and other functionalized aliphatic chains. Cycloaddition with Hydrazines Trifluoromethylated Pyrazolines/Pyrazoles Core structures in pharmaceuticals (e.g., Celecoxib) and agrochemicals. [10, 12] Hydrolysis (acidic or basic) 4,4,4-Trifluorocrotonic acid A versatile intermediate for further functionalization via the carboxylic acid group. Reduction of Amide (e.g., with LiAlH₄) 4,4,4-Trifluorocrotylamine Useful in the synthesis of complex amines and alkaloids containing a CF3 group.

The reactivity of this compound extends to the synthesis of complex heterocyclic structures. The primary amide group is a key handle for cyclization reactions. A notable example is its reaction with chlorocarbonylsulfenyl chloride (ClCOSCl). This reaction is a standard method for converting primary amides into 5-substituted-1,3,4-oxathiazol-2-ones. researchgate.net In this process, the amide nitrogen attacks the sulfenyl chloride, followed by cyclization and elimination of two equivalents of hydrogen chloride, to yield 5-(3,3,3-trifluoroprop-1-en-1-yl)-1,3,4-oxathiazol-2-one. This heterocyclic product can serve as a precursor to nitrile sulfides upon thermal decomposition, which are reactive intermediates in [3+2] cycloaddition reactions for forming other sulfur- and nitrogen-containing heterocycles. researchgate.net

Beyond this specific example, this compound is a precursor for other important heterocyclic systems. For example, its reaction with substituted hydrazines can lead to the formation of trifluoromethyl-substituted pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov Pyrazoles containing a trifluoromethyl group are a privileged scaffold in medicinal chemistry, found in numerous anti-inflammatory drugs and factor Xa inhibitors. nih.gov The ability to readily construct these high-value heterocyclic frameworks underscores the synthetic utility of this compound.

In the realm of total synthesis, the goal is to construct complex, often naturally occurring molecules from simple, readily available starting materials. Enamides and other unsaturated amides are recognized as powerful building blocks in these multi-step synthetic campaigns. chemrxiv.orgbeilstein-journals.org While a specific total synthesis commencing directly from this compound is not prominently documented, the strategic value lies in its role as a precursor to advanced trifluoromethylated intermediates.

The building blocks derived from this compound, such as chiral γ-trifluoromethylated amines or functionalized pyrazoles, represent key fragments for the assembly of complex targets. researchgate.net For example, a chiral trifluoromethylated enamide, accessible from precursors like this compound, could be a critical component in the asymmetric synthesis of a fluorinated alkaloid. chemrxiv.org The trifluoromethyl group can impart unique properties to the final molecule, including increased metabolic stability and enhanced binding affinity to biological targets. Therefore, the application of this compound in total synthesis is strategic, providing an efficient entry point to key fluorinated synthons that are subsequently incorporated into larger, more complex molecular architectures. beilstein-journals.org

Advanced Analytical Techniques in the Study of 4,4,4 Trifluorocrotonamide and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and bonding. For fluorinated compounds like 4,4,4-Trifluorocrotonamide, specific spectroscopic methods are particularly insightful. researchgate.netyoutube.comslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. researchgate.netcore.ac.ukscribd.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural confirmation.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, one would expect to see signals for the vinyl protons (H-2 and H-3) and the amide protons (-NH₂). The vinyl protons would appear as complex multiplets due to coupling with each other and with the trifluoromethyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). rsc.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. udel.edulibretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. libretexts.org The spectrum of this compound would show distinct signals for the carbonyl carbon (C-1), the two vinyl carbons (C-2 and C-3), and the trifluoromethyl carbon (C-4). The C-F coupling can introduce splitting in the ¹³C spectrum, providing additional structural information. magritek.comblogspot.com The electronegative fluorine atoms cause the C-4 signal to appear at a characteristic chemical shift and exhibit a strong one-bond coupling (¹JCF). blogspot.com

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique. huji.ac.ilchemrxiv.org Fluorine-19 has a 100% natural abundance and a wide chemical shift range, making it an excellent nucleus for NMR studies. huji.ac.ilchemrxiv.org The spectrum for this compound would be expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. The multiplicity of this signal would be influenced by coupling to the vinyl protons, likely appearing as a doublet of doublets. Chemical shifts are typically referenced to an external standard such as trichlorofluoromethane (B166822) (CFCl₃). rsc.orgcolorado.edu

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Interactions |

| ¹H (Vinyl) | 6.0 - 7.5 | Multiplet (m) | H-H, H-F |

| ¹H (Amide) | 5.0 - 8.0 | Broad Singlet (br s) | - |

| ¹³C (C=O) | 160 - 170 | Singlet (s) or Quartet (q) | Possible C-F coupling |

| ¹³C (-CF₃) | 120 - 130 | Quartet (q) | ¹JCF |

| ¹⁹F (-CF₃) | -60 to -70 | Doublet of Doublets (dd) | F-H |

This table presents expected values based on typical chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. biorxiv.orglibretexts.org

In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the confirmation of the molecular formula.

The fragmentation of the molecular ion provides a "fingerprint" that can help in structure elucidation. miamioh.educhemguide.co.uk For this compound, common fragmentation pathways under Electron Ionization (EI) conditions would likely involve:

Loss of the amide group (-NH₂) or parts thereof.

Cleavage of the C-C bonds in the crotonamide (B15916) backbone.

Loss of the trifluoromethyl radical (•CF₃), which is a stable radical.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 139 | [M]⁺ | - |

| 123 | [M-NH₂]⁺ | •NH₂ |

| 70 | [M-CF₃]⁺ | •CF₃ |

| 69 | [CF₃]⁺ | - |

This table presents a hypothetical fragmentation pattern for this compound (MW = 139.08 g/mol ).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.czmsu.edumiamioh.eduyoutube.com The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3100 - 3500 (often two bands) |

| C=O (Amide I) | Stretch | 1650 - 1690 |

| C=C (Alkene) | Stretch | 1620 - 1680 |

| C-F (Trifluoromethyl) | Stretch | 1100 - 1400 (strong, multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and conjugated systems. youtube.comyoutube.com this compound, being an α,β-unsaturated amide, is expected to absorb UV radiation. The spectrum would show a maximum absorption wavelength (λmax) corresponding to the π → π* transition of the conjugated system. The position of this peak can be influenced by the solvent and the presence of substituents. researchgate.net

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and Hyphenated GC-MS

Gas Chromatography (GC) is a separation technique used for volatile and thermally stable compounds. While this compound may be amenable to GC analysis, derivatization is sometimes employed for related compounds to improve volatility and chromatographic performance. researchgate.net

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification by comparing the obtained mass spectra with library data or by analyzing the fragmentation patterns. The use of perfluorocarboxylic acid anhydrides as derivatizing reagents is common for the analysis of amines and related compounds by GC-MS. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Hyphenated LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are not sufficiently volatile or stable for GC. sielc.comresearchgate.netresearchgate.net For this compound, a reversed-phase HPLC method, likely using a C18 column, would be a standard approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides extremely high sensitivity and selectivity, making it the method of choice for quantifying trace levels of compounds in complex matrices. nih.govspectroscopyworld.comshimadzu.com In an LC-MS/MS system, the parent ion of the target compound is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and improves detection limits. nih.gov This technique is particularly well-suited for the analysis of perfluorinated compounds in various samples. nih.gov

Advanced Chromatographic Modalities (e.g., 2D GC, UPLC)

The analysis of this compound and its derivatives can be significantly enhanced by the application of advanced chromatographic techniques such as two-dimensional gas chromatography (2D GC) and ultra-performance liquid chromatography (UPLC). These methods offer superior resolution, increased peak capacity, and greater sensitivity compared to conventional chromatographic techniques, which is particularly advantageous for the analysis of complex mixtures or the separation of closely related isomers that may be present during the synthesis or metabolic studies of this compound.

Two-dimensional gas chromatography (GCxGC) is a powerful technique that utilizes two columns with different stationary phases to achieve a comprehensive separation of volatile compounds. azom.com In a hypothetical analysis of a reaction mixture for the synthesis of this compound, 1D-GC might fail to separate the target analyte from structurally similar impurities or byproducts. azom.com By employing GCxGC, the effluent from the first column is sequentially trapped and then rapidly injected onto a second, shorter column with a different separation mechanism (e.g., a nonpolar column followed by a polar column). youtube.com This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together, facilitating their identification. azom.com For instance, fluorinated compounds can be selectively separated from their non-fluorinated hydrocarbon counterparts, which would be highly beneficial in monitoring the progress of a reaction involving this compound. nih.govagc.com

| Compound | Hypothetical Retention Time (1st Dimension - Nonpolar Column) (min) | Hypothetical Retention Time (2nd Dimension - Polar Column) (s) | Hypothetical Peak Area (%) |

|---|---|---|---|

| Starting Material (e.g., 4,4,4-Trifluorocrotonic acid) | 8.5 | 1.2 | 5 |

| This compound | 10.2 | 2.5 | 85 |

| Byproduct 1 (e.g., Isomer) | 10.3 | 2.8 | 7 |

| Byproduct 2 (e.g., Over-reaction product) | 12.1 | 3.1 | 3 |

Ultra-performance liquid chromatography (UPLC) operates on the same principles as high-performance liquid chromatography (HPLC) but utilizes columns packed with smaller particles (typically sub-2 µm). measurlabs.com This results in significantly higher resolution, speed, and sensitivity. measurlabs.com UPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds, including many amides and their derivatives. A key application of UPLC in the context of this compound would be the separation of its potential (E) and (Z) geometric isomers. The subtle differences in the spatial arrangement of these isomers can lead to co-elution in conventional HPLC, but the enhanced resolving power of UPLC can often achieve baseline separation. nih.govnih.gov When coupled with mass spectrometry (UPLC-MS), this technique provides not only quantitative data but also valuable structural information for the confident identification of each isomer and any related impurities. acs.org

| Isomer | Hypothetical Retention Time (min) | Hypothetical [M+H]⁺ (m/z) | Hypothetical Fragmentation Pattern (m/z) |

|---|---|---|---|

| (E)-4,4,4-Trifluorocrotonamide | 3.8 | 142.037 | 125.034, 97.023, 69.002 |

| (Z)-4,4,4-Trifluorocrotonamide | 4.1 | 142.037 | 125.034, 97.023, 69.002 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. ufl.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.orgyoutube.com

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable insights into its solid-state conformation and intermolecular interactions. The presence of the trifluoromethyl group and the amide functionality suggests the potential for various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which play a crucial role in the crystal packing and, by extension, the material's physical properties.

The analysis of the crystal structure of this compound would allow for a detailed examination of:

Molecular Geometry: Precise measurement of all bond lengths and angles, confirming the expected planarity of the amide group and the geometry of the double bond. The C-F bond lengths and the F-C-F bond angles within the trifluoromethyl group would also be accurately determined.

Conformation: The torsional angles would reveal the preferred conformation of the molecule in the solid state, particularly the orientation of the trifluoromethyl group relative to the double bond and the amide plane.

Intermolecular Interactions: The amide group's N-H and C=O moieties are capable of forming strong hydrogen bonds, which would likely dominate the crystal packing. The analysis would reveal the hydrogen bonding network, including donor-acceptor distances and angles. Additionally, weaker interactions involving the fluorine atoms of the trifluoromethyl group, such as C-H···F or F···F contacts, could be identified and characterized.

While a specific crystal structure for this compound is not publicly available, data from structurally related fluorinated amides and α,β-unsaturated systems can provide a basis for expected values. nih.govresearchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 7.9 Å, β = 105° |

| C=C Bond Length | 1.34 Å |

| C-CF₃ Bond Length | 1.50 Å |

| C=O Bond Length | 1.24 Å |

| C-N Bond Length | 1.33 Å |

| N-H···O Hydrogen Bond Distance | 2.9 Å |

The structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of this compound and can be used to rationalize its chemical reactivity and biological activity, as well as to inform the design of its derivatives.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Selective Catalytic Systems

The synthesis of trifluoromethyl-containing molecules like 4,4,4-Trifluorocrotonamide often presents challenges in achieving high efficiency and selectivity. nih.gov Future research will undoubtedly focus on the design and application of novel catalytic systems to overcome these hurdles. The development of advanced catalysts is crucial for controlling stereochemistry and minimizing waste, making the synthesis more practical and cost-effective.

Recent advancements in catalysis have shown promise for the synthesis of complex organofluorine compounds. researchgate.net For instance, the use of dual nickel/photoredox catalysis has been explored for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides to afford α-trifluoromethyl ketones under mild conditions. acs.org Similar strategies could be adapted for the synthesis and functionalization of this compound. Furthermore, chemoenzymatic approaches, which combine the selectivity of biocatalysts with the broad applicability of chemocatalysis, offer a promising avenue for the selective functionalization of trifluoromethylated compounds. acs.org The development of artificial fluorinase enzymes, inspired by naturally occurring ones, could lead to highly selective and environmentally friendly methods for C-F bond formation. criver.com

Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral molecules containing trifluoromethyl groups. For example, multifunctional tertiary amine-thiourea-sulfonamide catalysts have been successfully employed in the highly enantioselective Michael addition of thiols to 4,4,4-trifluorocrotonates. acs.org The continued development of such catalysts will be instrumental in accessing stereochemically defined derivatives of this compound.

| Catalytic System | Potential Application for this compound | Key Advantages |

| Dual Nickel/Photoredox Catalysis | Functionalization of the amide or alkene moiety | Mild reaction conditions, broad substrate scope |

| Chemoenzymatic Systems | Selective hydroxylation or other transformations | High selectivity, environmentally benign |

| Artificial Fluorinases | Direct and selective fluorination reactions | Potential for high enantioselectivity, sustainable |

| Organocatalysis | Asymmetric synthesis of chiral derivatives | Metal-free, high enantioselectivity |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Beyond improving existing synthetic methods, a significant area of future research lies in uncovering new reactivity patterns and synthetic transformations for this compound. The unique electronic properties conferred by the trifluoromethyl group can lead to unexpected and valuable chemical behavior.

One area of exploration is the use of this compound as a Michael acceptor. The electron-withdrawing nature of the CF3 group activates the double bond towards nucleophilic attack. While the conjugate addition of thiols has been demonstrated, future work could explore a wider range of nucleophiles and catalytic systems to generate a diverse library of functionalized products. acs.org